Cas no 82499-01-2 (1H-purine-6-sulfonamide)

1H-Purine-6-sulfonamide is a heterocyclic sulfonamide derivative with a purine core structure, offering versatile reactivity and functionalization potential in medicinal and synthetic chemistry. Its sulfonamide moiety enhances solubility and binding affinity, making it valuable for designing enzyme inhibitors, particularly in targeting purine-binding proteins. The compound serves as a key intermediate in nucleoside analog synthesis, with applications in antiviral and anticancer research. Its stability under physiological conditions and compatibility with further derivatization underscore its utility in structure-activity relationship studies. The purine scaffold ensures broad relevance in biochemical pathways, while the sulfonamide group provides a handle for selective modifications, facilitating tailored drug discovery efforts.
1H-purine-6-sulfonamide structure
1H-purine-6-sulfonamide structure
Product name:1H-purine-6-sulfonamide
CAS No:82499-01-2
MF:C5H5N5O2S
MW:199.190498113632
CID:1017557
PubChem ID:5370843

1H-purine-6-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 9H-Purine-6-sulfonamide
    • 1H-Purine-6-sulfonamide(9CI)
    • 7H-purine-6-sulfonamide
    • 1H-purine-6-sulfonamide
    • PCTGSUQZDBBLHN-UHFFFAOYSA-N
    • EN300-1709182
    • Z854066800
    • AKOS010998185
    • 82499-01-2
    • NSC-55466
    • SCHEMBL7375459
    • DTXSID30418679
    • Purine-6-sulfonamide
    • NSC55466
    • CHEMBL23478
    • 7H-Purine-6-sulfonamide #
    • DB-259608
    • Inchi: InChI=1S/C5H5N5O2S/c6-13(11,12)5-3-4(8-1-7-3)9-2-10-5/h1-2H,(H2,6,11,12)(H,7,8,9,10)
    • InChI Key: PCTGSUQZDBBLHN-UHFFFAOYSA-N
    • SMILES: C1=NC2=C(N1)C(=NC=N2)S(=O)(=O)N

Computed Properties

  • Exact Mass: 199.01639559g/mol
  • Monoisotopic Mass: 199.01639559g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 123Ų

1H-purine-6-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1709182-5.0g
1H-purine-6-sulfonamide
82499-01-2 90%
5.0g
$3065.0 2023-07-07
Enamine
EN300-1709182-1g
1H-purine-6-sulfonamide
82499-01-2 90%
1g
$1057.0 2023-09-20
Enamine
EN300-1709182-0.5g
1H-purine-6-sulfonamide
82499-01-2 90%
0.5g
$824.0 2023-09-20
Enamine
EN300-1709182-0.25g
1H-purine-6-sulfonamide
82499-01-2 90%
0.25g
$524.0 2023-09-20
Enamine
EN300-1709182-10.0g
1H-purine-6-sulfonamide
82499-01-2 90%
10.0g
$4545.0 2023-07-07
Enamine
EN300-1709182-5g
1H-purine-6-sulfonamide
82499-01-2 90%
5g
$3065.0 2023-09-20
Enamine
EN300-1709182-0.1g
1H-purine-6-sulfonamide
82499-01-2 90%
0.1g
$366.0 2023-09-20
Enamine
EN300-1709182-1.0g
1H-purine-6-sulfonamide
82499-01-2 90%
1.0g
$1057.0 2023-07-07
Enamine
EN300-1709182-2.5g
1H-purine-6-sulfonamide
82499-01-2 90%
2.5g
$2071.0 2023-09-20
Enamine
EN300-1709182-0.05g
1H-purine-6-sulfonamide
82499-01-2 90%
0.05g
$245.0 2023-09-20

Additional information on 1H-purine-6-sulfonamide

1H-Purine-6-Sulfonamide (CAS No. 82499-01-2): A Comprehensive Overview

1H-Purine-6-sulfonamide (CAS No. 82499-01-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This purine derivative, characterized by its unique sulfonamide functional group, has been the subject of extensive research due to its potential therapeutic applications and biological activities.

The chemical structure of 1H-purine-6-sulfonamide consists of a purine ring with a sulfonamide group attached at the 6-position. This structural feature imparts the compound with distinct properties that make it a valuable candidate for various pharmaceutical applications. The purine ring, a fundamental component of nucleic acids, is known for its role in cellular processes such as DNA replication and protein synthesis. The addition of the sulfonamide group introduces additional functionalities that can enhance the compound's pharmacological profile.

Recent studies have highlighted the potential of 1H-purine-6-sulfonamide in several therapeutic areas. One notable application is its use as an antiviral agent. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiviral activity against a range of viruses, including influenza and herpes simplex virus (HSV). The mechanism of action is believed to involve the inhibition of viral replication through interference with key viral enzymes.

In addition to its antiviral properties, 1H-purine-6-sulfonamide has also shown promise in the treatment of inflammatory diseases. A study published in the Inflammation Research journal demonstrated that this compound possesses significant anti-inflammatory effects, which could be beneficial in managing conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD). The anti-inflammatory activity is attributed to its ability to modulate cytokine production and inhibit pro-inflammatory pathways.

The pharmacokinetic properties of 1H-purine-6-sulfonamide have also been extensively studied. Research indicates that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, making it suitable for both oral and parenteral administration. Its high bioavailability and low toxicity profile further enhance its potential as a therapeutic agent.

Clinical trials are currently underway to evaluate the safety and efficacy of 1H-purine-6-sulfonamide in various indications. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical studies to further validate its therapeutic potential.

Beyond its direct therapeutic applications, 1H-purine-6-sulfonamide has also found use as a research tool in biochemical and pharmacological studies. Its unique structure makes it an ideal candidate for probing the mechanisms of action of purine-based compounds and for developing new drugs with improved efficacy and reduced side effects.

In conclusion, 1H-purine-6-sulfonamide (CAS No. 82499-01-2) is a multifaceted compound with a wide range of potential applications in medicine and research. Its unique chemical structure, combined with its diverse biological activities, positions it as a promising candidate for further development and clinical use. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, solidifying its importance in the field of medicinal chemistry.

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